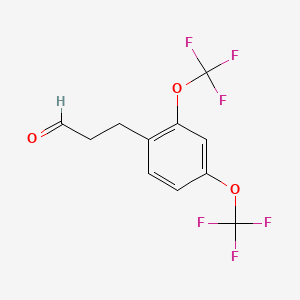
(2,4-Bis(trifluoromethoxy)phenyl)propanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,4-Bis(trifluoromethoxy)phenyl)propanal is an organic compound with the molecular formula C11H8F6O3 and a molecular weight of 302.17 g/mol This compound is characterized by the presence of two trifluoromethoxy groups attached to a phenyl ring, which is further connected to a propanal group
Preparation Methods
The synthesis of (2,4-Bis(trifluoromethoxy)phenyl)propanal typically involves the following steps:
Synthetic Routes: The compound can be synthesized through the reaction of 2,4-dihydroxybenzaldehyde with trifluoromethanesulfonic anhydride to introduce the trifluoromethoxy groups. This is followed by a reaction with propanal to form the final product.
Reaction Conditions: The reactions are usually carried out under controlled temperatures and in the presence of suitable catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize costs
Chemical Reactions Analysis
(2,4-Bis(trifluoromethoxy)phenyl)propanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions.
Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives
Scientific Research Applications
(2,4-Bis(trifluoromethoxy)phenyl)propanal has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (2,4-Bis(trifluoromethoxy)phenyl)propanal involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Pathways Involved: The exact pathways depend on the specific application and the biological system being studied
Comparison with Similar Compounds
(2,4-Bis(trifluoromethoxy)phenyl)propanal can be compared with other similar compounds, such as:
Similar Compounds: Compounds with similar structures include 2,4-dimethoxybenzaldehyde and 2,4-difluorobenzaldehyde.
Uniqueness: The presence of trifluoromethoxy groups imparts unique chemical properties, such as increased lipophilicity and stability, making it distinct from other similar compounds
Properties
Molecular Formula |
C11H8F6O3 |
|---|---|
Molecular Weight |
302.17 g/mol |
IUPAC Name |
3-[2,4-bis(trifluoromethoxy)phenyl]propanal |
InChI |
InChI=1S/C11H8F6O3/c12-10(13,14)19-8-4-3-7(2-1-5-18)9(6-8)20-11(15,16)17/h3-6H,1-2H2 |
InChI Key |
HCTOQSZJODQIJR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)OC(F)(F)F)CCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















